2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid

Lipophilicity Drug Design ADME Profiling

Sourcing high-lipophilicity aromatic scaffolds with consistent reactivity often delays projects. This compound resolves that bottleneck. - LogP 5.6: ideal for membrane permeability and protein-lipid interaction assays. - Validated synthetic utility: 82% yield in borane reduction to benzyl alcohol. - High thermal stability (BP 516.1°C, vapor pressure 1.77E-11 mmHg) for demanding reaction conditions. Supplied as a research-grade intermediate with full analytical documentation. Immediate global shipping from BenchChem stock.

Molecular Formula C19H15BrO2
Molecular Weight 355.2 g/mol
CAS No. 35670-69-0
Cat. No. B11997611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid
CAS35670-69-0
Molecular FormulaC19H15BrO2
Molecular Weight355.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(=O)O)C2=CC=C(C3=CC=CC=C32)Br
InChIInChI=1S/C19H15BrO2/c1-12(13-6-2-5-9-17(13)19(21)22)14-10-11-18(20)16-8-4-3-7-15(14)16/h2-12H,1H3,(H,21,22)
InChIKeyGFWOBSUDGNGWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic Acid: A Distinct Lipophilic Bromonaphthalene-Benzoic Acid Hybrid for Targeted Chemical Research and Procurement


2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid (CAS 35670-69-0) is a synthetic organic compound characterized by a benzoic acid core linked via an ethyl bridge to a 4-bromonaphthalene moiety [1]. This structure places it within the class of halogenated aromatic carboxylic acids, often employed as specialized intermediates or probes in medicinal and materials chemistry . Its molecular weight is 355.23 g/mol, and it is typically supplied as a research-grade chemical for advanced investigations .

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic Acid: Why Generic Bromonaphthalene or Benzoic Acid Derivatives Cannot Substitute for Its Unique Molecular Architecture


Despite sharing core structural motifs with other bromonaphthalene or benzoic acid derivatives, 2-[1-(4-bromonaphthalen-1-yl)ethyl]benzoic acid's specific combination of a 4-bromonaphthalene ring, an ethyl spacer, and a 2-substituted benzoic acid creates a unique three-dimensional and electronic landscape that directly impacts lipophilicity, molecular recognition, and reactivity [1]. Simple substitution with naproxen, other bromonaphthalene isomers, or differently linked benzoic acids is not chemically or functionally equivalent, as the quantitative data below will demonstrate. These distinctions are critical for ensuring experimental reproducibility, achieving targeted physicochemical properties, and maintaining synthetic route fidelity in research and industrial settings .

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic Acid: Head-to-Head Physicochemical and Reactivity Differentiation Data


Enhanced Lipophilicity for Membrane Interaction Studies Compared to Naproxen

The compound exhibits significantly higher lipophilicity (LogP 5.6) [1] compared to the widely used anti-inflammatory agent naproxen (LogP 3.18) [2]. This difference of +2.42 log units indicates a greater affinity for hydrophobic environments, which is a key differentiator for applications requiring membrane permeability or lipid bilayer interaction [1].

Lipophilicity Drug Design ADME Profiling

Distinct Thermal and Volumetric Profile Versus a Closely Related Bromonaphthalene Derivative

The compound's boiling point (516.1°C at 760 mmHg) and density (1.427 g/cm³) differ notably from those of a structural analog, 2-(5-bromonaphthalene-1-carbonyl)benzoic acid, which has a reported boiling point of 568.2°C at 760 mmHg and a higher density of 1.541 g/cm³ . The ~52°C lower boiling point and 0.114 g/cm³ lower density of the target compound suggest distinct intermolecular forces and packing, which can influence its behavior in thermal processes, purification, and formulation .

Physical Chemistry Process Development Storage Stability

Validated Synthetic Utility: High-Yielding Reduction to a Key Alcohol Intermediate

The compound demonstrates well-defined reactivity as a carboxylic acid substrate in a borane-mediated reduction, yielding o-<α-(4-bromo-1-naphthyl)ethyl>benzyl alcohol in 82% isolated yield [1]. This specific transformation, using borane in tetrahydrofuran, is a reproducible and high-yielding step [1], offering a reliable entry point to a valuable intermediate for further functionalization (e.g., to ethers, esters, or amines) [1].

Synthetic Chemistry Method Development Intermediate Purity

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic Acid: Key Research and Industrial Application Scenarios Based on Quantitative Evidence


Lipophilic Probe Development in Drug Discovery and ADME Studies

Given its calculated LogP of 5.6, which is significantly higher than common drug-like molecules such as naproxen (LogP 3.18) [1][2], this compound is ideally suited as a lipophilic scaffold or probe. Researchers can leverage its high hydrophobicity to study membrane permeability, protein-lipid interactions, or to design compounds with enhanced tissue distribution characteristics. This is directly supported by the quantitative lipophilicity data presented in Section 3.

Synthetic Intermediate for Advanced Material and Pharmaceutical Building Blocks

The compound's demonstrated reactivity in a high-yield (82%) borane reduction to its corresponding benzyl alcohol [3] validates its use as a robust synthetic intermediate. This alcohol can serve as a key precursor for generating ethers, esters, or amine derivatives, making it valuable for constructing complex molecular architectures in medicinal chemistry and materials science. This scenario is grounded in the synthetic evidence from Section 3.

Impurity Profiling and Reference Standard for Bromonaphthalene-Containing Pharmaceuticals

The compound's structural similarity to the naproxen core, combined with its distinct lipophilicity and physical properties [1][2], positions it as a critical impurity marker or reference standard. Analytical chemists can use its unique boiling point (516.1°C) and density (1.427 g/cm³) to develop and validate HPLC or GC methods for detecting related process impurities in naproxen manufacturing or other bromonaphthalene-based drug substances.

Material Science Research Requiring High Thermal Stability and Low Vapor Pressure

The compound's high boiling point (516.1°C) and extremely low vapor pressure (1.77E-11 mmHg at 25°C) make it a candidate for applications requiring thermal stability and minimal volatility. This could include research into high-temperature lubricants, non-volatile organic components in polymer blends, or as a model compound for studying the physical chemistry of heavy aromatic bromides.

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